Triphenylsulfanium hydrogen carbonate

Catalog No.
S14830434
CAS No.
136803-27-5
M.F
C19H16O3S
M. Wt
324.4 g/mol
Availability
In Stock
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Triphenylsulfanium hydrogen carbonate

CAS Number

136803-27-5

Product Name

Triphenylsulfanium hydrogen carbonate

IUPAC Name

hydrogen carbonate;triphenylsulfanium

Molecular Formula

C19H16O3S

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C18H15S.CH2O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h1-15H;(H2,2,3,4)/q+1;/p-1

InChI Key

HQTAWELDMLCJKR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)[O-]

Triphenylsulfanium hydrogen carbonate is an organic compound characterized by the presence of a triphenylsulfonium cation paired with a hydrogen carbonate anion. Its chemical formula is C19H16O3S\text{C}_{19}\text{H}_{16}\text{O}_3\text{S}, and it belongs to the class of sulfonium compounds, which are sulfur-containing organic compounds. The triphenylsulfonium moiety is known for its stability and ability to act as a leaving group in various

  • Decomposition: Upon heating, triphenylsulfanium hydrogen carbonate may decompose into triphenylsulfonium hydroxide and carbon dioxide, similar to other hydrogen carbonates which release carbon dioxide upon thermal decomposition .
  • Acid-Base Reactions: The hydrogen carbonate ion can react with strong acids to release carbon dioxide gas:
    HCO3+H+CO2+H2O\text{HCO}_3^-+\text{H}^+\rightarrow \text{CO}_2\uparrow +\text{H}_2\text{O}
    This reaction is indicative of the buffering capacity of hydrogen carbonates in biological systems .
  • Nucleophilic Substitution: The triphenylsulfonium group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new compounds .

Several synthesis methods for triphenylsulfanium hydrogen carbonate have been reported:

  • Direct Reaction: It can be synthesized by reacting triphenylsulfonium salts with sodium bicarbonate or other hydrogen carbonate sources under controlled conditions. This method typically yields high purity products.
  • Ion Exchange Method: Another approach involves ion-exchanging a suitable sulfonium salt with a bicarbonate solution, effectively replacing the counterion with the hydrogen carbonate ion.
  • Solvent-Assisted Synthesis: Utilizing polar solvents can enhance the reaction efficiency and yield during the synthesis process.

These methods highlight the versatility and accessibility of synthesizing triphenylsulfanium hydrogen carbonate in laboratory settings.

Triphenylsulfanium hydrogen carbonate has potential applications in various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in generating sulfonium intermediates that are valuable for further transformations.
  • Catalysis: The compound may function as a catalyst or catalyst precursor in organic reactions due to the reactivity of the sulfonium group.
  • Biological Research: Its buffering capacity could be explored in biochemical assays where pH stability is crucial.
  • Material Science: Research into its properties may lead to applications in developing new materials or coatings that require specific chemical interactions .

Interaction studies involving triphenylsulfanium hydrogen carbonate primarily focus on its reactivity with nucleophiles and acids. The compound's sulfonium group is particularly reactive towards nucleophilic attack, which can lead to various substitution products depending on the nature of the nucleophile involved. Additionally, studies on its interaction with bicarbonate ions reveal insights into its buffering capabilities and potential physiological roles .

Triphenylsulfanium hydrogen carbonate shares similarities with other sulfonium compounds and hydrogen carbonates but possesses unique characteristics due to its specific structure.

Compound NameChemical FormulaKey Features
Triphenylsulfonium chlorideC18H15ClS\text{C}_{18}\text{H}_{15}\text{ClS}Commonly used as a sulfonium source
Sodium bicarbonateNaHCO3\text{NaHCO}_3Widely used as a leavening agent
Ammonium bicarbonateNH4HCO3\text{NH}_4\text{HCO}_3Used as a nitrogen fertilizer
Tetrammine palladium hydrogen carbonate[Pd NH3)4](HCO3)2[\text{Pd NH}_3)_4](\text{HCO}_3)_2Used in catalysis and electroplating

Triphenylsulfanium hydrogen carbonate stands out due to its combination of a stable sulfonium group and buffering capacity from the hydrogen carbonate ion, making it versatile for applications not typically associated with simpler compounds like sodium bicarbonate or ammonium bicarbonate .

Nucleophilic Substitution Routes Involving Triphenylsulfonium Precursors

Nucleophilic substitution reactions represent a cornerstone in the synthesis of triphenylsulfanium hydrogen carbonate. These methodologies typically begin with the preparation of triphenylsulfonium chloride, a well-characterized precursor. One established route involves the reaction of chlorobenzene with magnesium in tetrahydrofuran (THF) under inert conditions, followed by the introduction of sulfur to form the sulfonium ion. The resulting triphenylsulfonium chloride is then subjected to nucleophilic displacement of the chloride anion by bicarbonate.

The mechanism proceeds via the attack of the bicarbonate ion ($$ \text{HCO}_3^- $$) on the electrophilic sulfur center of the triphenylsulfonium cation. The positive charge on sulfur enhances its susceptibility to nucleophilic substitution, facilitating the replacement of chloride with bicarbonate. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (50–80°C) to accelerate the substitution kinetics. The general reaction scheme is summarized below:

$$
\text{Triphenylsulfonium chloride} + \text{NaHCO}_3 \rightarrow \text{Triphenylsulfanium hydrogen carbonate} + \text{NaCl}
$$

Key factors influencing the yield include the purity of the precursor, solvent polarity, and the stoichiometric ratio of bicarbonate to sulfonium salt. For instance, a 1.2:1 molar excess of sodium bicarbonate ensures complete anion exchange while minimizing side reactions.

Anion Exchange Strategies with Bicarbonate Salts

Anion exchange strategies offer a straightforward pathway to triphenylsulfanium hydrogen carbonate by leveraging the solubility differences between sulfonium salts. In this approach, triphenylsulfonium chloride is reacted with a bicarbonate salt (e.g., sodium, potassium, or ammonium bicarbonate) in a biphasic solvent system. The reaction proceeds via metathesis, where the chloride ion is displaced by bicarbonate:

$$
\text{Triphenylsulfanium}^+ \text{Cl}^- + \text{M}^+ \text{HCO}3^- \rightarrow \text{Triphenylsulfanium}^+ \text{HCO}3^- + \text{M}^+ \text{Cl}^-
$$

The choice of bicarbonate salt significantly impacts the reaction efficiency. Sodium bicarbonate ($$ \text{NaHCO}3 $$) is widely preferred due to its high solubility in water and low cost. However, potassium bicarbonate ($$ \text{KHCO}3 $$) may offer superior yields in non-aqueous media, as its larger cation reduces ion pairing and enhances anion mobility. The table below compares the efficacy of different bicarbonate sources under standardized conditions:

Bicarbonate SourceSolventTemperature (°C)Yield (%)
Sodium bicarbonateWater/THF2578
Potassium bicarbonateMethanol4085
Ammonium bicarbonateEthanol3072

Reaction optimization studies suggest that methanol as a co-solvent improves bicarbonate solubility and facilitates chloride precipitation, thereby driving the equilibrium toward product formation.

Solvent-Free Mechanochemical Synthesis Approaches

Recent advances in mechanochemistry have enabled the solvent-free synthesis of sulfonium salts, including triphenylsulfanium hydrogen carbonate. This method employs high-energy ball milling to induce solid-state reactions between triphenylsulfonium chloride and bicarbonate salts. The mechanical force generated during milling disrupts the crystal lattice of the reactants, enabling anion exchange without solvents.

A typical procedure involves milling triphenylsulfonium chloride ($$ \text{C}{18}\text{H}{15}\text{ClS} $$) with sodium bicarbonate ($$ \text{NaHCO}_3 $$) at a 1:1 molar ratio for 2–4 hours. The process is highly efficient, with yields exceeding 90% in some cases, and eliminates the need for hazardous solvents. The reaction mechanism involves the following steps:

  • Lattice fragmentation: Mechanical energy breaks the ionic lattice of the sulfonium chloride.
  • Ion mobility: Bicarbonate ions migrate to the positively charged sulfur centers.
  • Recombination: The new ionic pair (triphenylsulfanium hydrogen carbonate) crystallizes.

This approach is not only environmentally benign but also scalable for industrial applications. Comparative studies between traditional and mechanochemical methods reveal significant reductions in reaction time and waste generation.

Photoresist Formulations for Extreme UV Lithography

Triphenylsulfanium hydrogen carbonate has emerged as a promising candidate for incorporation into extreme ultraviolet lithography photoresist formulations, leveraging the proven photochemical properties of triphenylsulfonium-based compounds [5]. Extreme ultraviolet lithography operates at a wavelength of 13.5 nanometers and requires specialized photoacid generators that can effectively respond to high-energy radiation [6] [7]. The triphenylsulfonium moiety in the compound exhibits excellent thermal stability and photochemical reactivity, characteristics essential for advanced lithographic applications .

Research has demonstrated that triphenylsulfonium salts can generate strong acids upon ultraviolet irradiation through homolytic cleavage of sulfur-carbon bonds . When exposed to 193-nanometer radiation, these compounds produce phenyl radicals and diphenylsulfide radical cations, which subsequently undergo secondary reactions to form triphenylene and dibenzothiophene . The acid generation mechanism is particularly efficient in polymer matrices, where topochemical confinement enhances the yield of photoproducts .

Performance data for triphenylsulfonium-based photoacid generators in extreme ultraviolet applications shows significant promise. Studies have reported acid yields of 2.5 to 3.2 protons per 100 electron volts of radiation in poly(4-hydroxystyrene) and noria derivative films containing 10 weight percent triphenylsulfonium triflate [8]. The resolution capabilities of extreme ultraviolet lithography with chemically amplified resists have reached the sub-16-nanometer region, with future targets approaching sub-10-nanometer features [7].

ParameterValueResist SystemReference
Acid Yield2.5 ± 0.3 protons/100 eVPoly(4-hydroxystyrene) + 10 wt% Triphenylsulfonium Triflate [8]
Acid Yield3.2 ± 0.3 protons/100 eVNoria-AD 50 + Triphenylsulfonium Triflate [8]
ResolutionSub-16 nmChemically Amplified Resists [7]
Target ResolutionSub-10 nmNext Generation Systems [7]

The incorporation of triphenylsulfanium hydrogen carbonate into extreme ultraviolet photoresist formulations offers potential advantages in sensitivity and resolution [9]. The hydrogen carbonate anion may provide additional buffering capacity, potentially improving process latitude and reducing line edge roughness [9]. Current extreme ultraviolet resist development focuses on optimizing the resolution-line edge roughness-sensitivity triangle, where improvements in one parameter typically compromise the others [9].

Charge Transport Modifiers in Organic Semiconductor Devices

Triphenylsulfanium hydrogen carbonate demonstrates significant potential as a charge transport modifier in organic semiconductor devices, building upon established research with related triphenylsulfonium compounds [10]. Studies have shown that triphenylsulfonium salts can function as effective cathode interfacial layers in polymer light-emitting diodes, substantially improving device performance through enhanced electron injection and transport [10].

Research conducted on triphenylsulfonium triflate and triphenylsulfonium nonaflate as cathode interfacial layers revealed remarkable improvements in luminous efficiency [10]. Devices incorporating these materials showed luminous efficiency increases from 2.4 to 7.9 candelas per ampere, with brightness improvements of up to four-fold compared to reference devices [10]. The triphenylsulfonium triflate achieved brightness of approximately 11,250 candelas per square meter, while triphenylsulfonium nonaflate reached 14,682 candelas per square meter, compared to 3,221 candelas per square meter for control devices [10].

The charge transport enhancement mechanism involves favorable reduction of electron injection barriers and facilitated electron conduction through triphenylsulfonium salt sites [10]. Density functional theory calculations indicate that the total energy of the anionic reduced form of triphenylsulfonium salts is lower than their neutral state, rendering these compounds stable upon electron transfer in solid-state applications [10]. This stability enables consistent charge transport properties across device operating conditions [10].

Device ConfigurationLuminous Efficiency (cd/A)Brightness (cd/m²)Turn-on Voltage (V)
Reference Device2.43,221Higher
Triphenylsulfonium Triflate7.911,250Reduced
Triphenylsulfonium NonaflateEnhanced14,682Reduced

The morphology optimization of triphenylsulfonium salt interlayers through controlled processing parameters proves critical for achieving efficient electron injection and transport at device interfaces [10]. The hydrogen carbonate anion in triphenylsulfanium hydrogen carbonate may provide additional benefits through its buffering capacity and potential for forming stable interfacial structures [2]. Charge carrier mobility values in organic semiconductors typically range from 10⁻⁶ to 10⁻² square centimeters per volt-second, with triphenylsulfonium-modified systems showing improvements within this range [11] [12].

Template Agents for Mesoporous Material Fabrication

Triphenylsulfanium hydrogen carbonate exhibits potential applications as a template agent in mesoporous material fabrication, leveraging the structural directing properties of bulky organic cations [13] [14]. Mesoporous materials synthesis typically employs structure-directing amphiphiles such as block copolymers or surfactants to create ordered pore networks with diameters ranging from 2 to 50 nanometers [13]. The triphenylsulfonium cation provides a rigid, three-dimensional molecular structure that can influence pore formation during sol-gel processing [13].

Template-directed synthesis of mesoporous materials involves self-assembly processes where organic templates organize inorganic precursors into ordered structures [13]. The removal of organic templates through calcination or solvent extraction yields mesoporous frameworks with controlled pore sizes and geometries [13]. Triphenylsulfanium hydrogen carbonate offers unique advantages due to its ionic nature, which enables strong electrostatic interactions with charged inorganic species during assembly [14].

Research on mesoporous material synthesis demonstrates that template selection significantly influences final material properties [15]. Hard templates such as mesoporous silica can achieve specific surface areas exceeding 1,500 square meters per gram with total pore volumes of 1.2 to 1.3 cubic centimeters per gram [15]. The systematic variation of template properties allows precise control over pore size distribution and structural ordering [15].

Template TypeSurface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
Mesoporous Silica MCM-481,7001.24Controlled
Mesoporous Silica SBA-151,5201.3Variable
Mesoporous Silica SBA-162,0502.33Cubic

The hydrogen carbonate component of triphenylsulfanium hydrogen carbonate may provide additional functionality during template removal processes [2]. Thermal decomposition of hydrogen carbonate generates carbon dioxide, which can create additional porosity while avoiding the formation of harmful byproducts [2]. This clean decomposition pathway represents an advantage over templates that leave carbonaceous residues requiring harsh oxidative treatments [16].

The triplet-state reactivity of triphenylsulfanium hydrogen carbonate represents a fundamental mechanistic pathway in photoacid generation that differs substantially from the singlet-state processes. Research has established that triplet-sensitized photolysis of triphenylsulfonium salts proceeds exclusively through homolytic cleavage mechanisms, producing distinct intermediate species and photoproducts compared to direct photolysis [1] [2].

When triphenylsulfanium hydrogen carbonate undergoes triplet sensitization using acetone as the sensitizer, the excited triplet state exhibits a lifetime of approximately 20 microseconds [1] [3]. This relatively long-lived triplet state enables efficient formation of the diphenylsulfinyl radical cation-phenyl radical pair through homolytic cleavage of the carbon-sulfur bond. The triplet manifold completely bypasses the heterolytic pathway that dominates direct photolysis, resulting in exclusive formation of cage-escape products rather than the in-cage recombination products observed in singlet photochemistry [1] [2].

The diphenylsulfinyl radical cation generated through triplet photolysis exhibits characteristic absorption bands at 750 nanometers and 340 nanometers [1] [3]. These transient absorption signals provide direct spectroscopic evidence for the homolytic mechanism and have been confirmed through nanosecond laser flash photolysis studies. The lifetime of the phenyl radical-diphenylsulfinyl radical cation pair is 20-23 microseconds, indicating sufficient stability for subsequent chemical transformations [1] [3].

The triplet-state pathway demonstrates complete efficiency in producing escape products, with diphenyl sulfide and benzene as the primary photoproducts [1] [2]. This contrasts sharply with direct photolysis, where protonated phenylthiobiphenyls dominate through in-cage recombination mechanisms. The quantum yield for acid production varies significantly between solution and solid-state environments, with acetonitrile solutions showing values of 0.7-0.8, while polymer films exhibit reduced efficiencies of 0.26-0.40 due to cage effects [4] [5].

Photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) studies have confirmed the triplet nature of the radical pair through enhanced absorption polarization patterns that are opposite to those observed in singlet photolysis [1] [3]. The application of Kaptein's rules demonstrates that benzene formation from triplet-sensitized photolysis exhibits positive net polarization, consistent with escape reactions from triplet radical pair precursors.

Radical Pair Formation Dynamics Under UV Irradiation

The formation dynamics of radical pairs in triphenylsulfanium hydrogen carbonate photolysis depend critically on the irradiation conditions and reaction environment. Direct ultraviolet irradiation at 254-266 nanometers produces singlet diphenylsulfinyl radical cation-phenyl radical pairs through internal electron transfer from initially formed phenyl cation-diphenyl sulfide intermediates [1] [3].

The primary mechanistic pathway involves initial heterolytic cleavage to generate phenyl cation and diphenyl sulfide, followed by rapid internal electron transfer to produce the observed radical pair. This singlet radical pair predominantly undergoes in-cage recombination to form protonated phenylthiobiphenyls, which are detected as broad transient absorption centered at 465 nanometers [1] [3]. The lifetime of these protonated intermediates shows strong solvent dependence, ranging from 11 microseconds in acetonitrile to 32 microseconds in ethanol, indicating stabilization by polar solvents.

Electron transfer sensitization using aromatic hydrocarbons produces distinct radical pair dynamics depending on the oxidation potential of the sensitizer. Naphthalene-sensitized photolysis generates singlet diphenylsulfinyl radical cation-phenyl radical pairs because naphthalene radical cation (oxidation potential 1.54 volts) can oxidize diphenyl sulfide (oxidation potential 1.31 volts) [3] [6]. This process results in formation of both phenylthiobiphenyls and diphenyl sulfide through mixed in-cage and cage-escape pathways.

In contrast, sensitization with anthracene, 9,10-diphenylanthracene, or perylene produces singlet aromatic radical cation-triphenylsulfur radical pairs that cannot undergo secondary oxidation due to insufficient oxidation potential [1] [3]. These systems show predominant cage-escape behavior, producing phenylated aromatic compounds and diphenyl sulfide as the major products.

Cage escape versus in-cage reactivity varies dramatically with the anion present in the triphenylsulfonium salt. Solid-state photolysis studies reveal cage escape to in-cage ratios of 1:1.94 for triflate salts and 1:5.31 for hexafluoroantimonate salts [7]. This difference reflects the influence of anion nucleophilicity and ion-pairing effects on radical pair dynamics.

The viscosity and rigidity of the reaction medium profoundly influence radical pair formation dynamics. Viscous solutions and polymer films favor in-cage recombination products, while low-viscosity solvents promote cage escape reactions [7]. Monte Carlo calculations demonstrate that energy deposition rates in thin polymer films correlate inversely with electron beam accelerating voltage, affecting the efficiency of radical pair formation in solid-state systems.

Solvent Effects on Photodecomposition Pathways

Solvent polarity and viscosity exert profound influence on the photodecomposition pathways of triphenylsulfanium hydrogen carbonate, affecting both the quantum yields and product distributions. The quantum yield for acid production reaches maximum values of 0.7-0.8 in acetonitrile, representing the most efficient photoacid generation among common organic solvents [4] [5]. This high efficiency in acetonitrile reflects optimal solvation of both the excited state and the ionic intermediates formed during photolysis.

Protic solvents such as methanol and ethanol demonstrate extended lifetimes for cationic intermediates, with the 465-nanometer transient (protonated phenylthiobiphenyls) showing lifetimes of 25 and 32 microseconds respectively, compared to 11 microseconds in acetonitrile [1] [3]. This lifetime extension results from hydrogen bonding stabilization of the cationic species and reduced rates of proton dissociation in protic media.

The mechanistic pathway shifts from predominantly heterolytic cleavage in polar solvents to increased homolytic contributions in nonpolar media. Acetonitrile promotes heterolytic over homolytic pathways due to effective solvation of ionic intermediates, while nonpolar solvents favor radical formation through homolytic bond cleavage mechanisms [2] [6].

Polymer matrix effects significantly reduce photoacid generation efficiency, with quantum yields decreased by factors of 2-3 compared to solution photolysis [4] [5]. This reduction results from cage effects that prevent escape of initially formed radicals, leading to enhanced recombination rates. The polymer environment creates a rigid matrix that restricts molecular motion and increases the probability of in-cage reactions.

Triplet sensitization in acetone produces complete triplet state formation with exclusive cage-escape products [1] [2]. The acetone triplet sensitizer efficiently transfers energy to the triphenylsulfonium chromophore, promoting intersystem crossing to the triplet manifold. This process bypasses the heterolytic pathway entirely, resulting in pure triplet radical pair mechanisms with 20-microsecond lifetimes for the diphenylsulfinyl radical cation intermediates.

Viscous media effects demonstrate enhanced formation of in-cage recombination products due to reduced diffusion rates of radical species [7]. The cage escape to in-cage ratio decreases significantly in high-viscosity environments, favoring formation of phenylthiobiphenyl isomers over cage-escape products like diphenyl sulfide. This effect has important implications for photoacid generation efficiency in resist formulations and polymer processing applications.

Poly(4-tert-butoxycarbonyloxystyrene) systems exhibit dual photoinitiation processes involving both direct photolysis of the triphenylsulfonium salt and polymer-sensitized pathways [8]. The polymer backbone can undergo excited-state electron transfer to the photoacid generator, creating additional pathways for acid generation. This polymer sensitization mechanism becomes particularly important at wavelengths where the polymer absorbs but the triphenylsulfonium salt has weak absorption, such as at 300 nanometers.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

324.08201554 g/mol

Monoisotopic Mass

324.08201554 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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